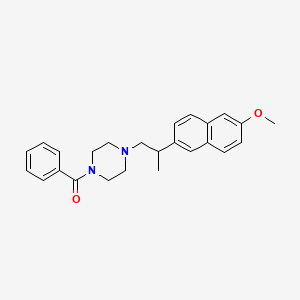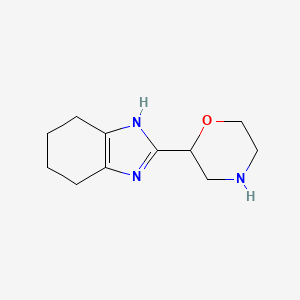
6-Bromo-4-hydroxy-3-nitroquinolin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Bromo-4-hydroxy-3-nitroquinolin-2(1H)-one is a heterocyclic compound that belongs to the carbostyril family It is characterized by the presence of a bromine atom at the 6th position, a hydroxyl group at the 4th position, and a nitro group at the 3rd position on the carbostyril ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-4-hydroxy-3-nitroquinolin-2(1H)-one typically involves the bromination of 4-hydroxy-3-nitrocarbostyril. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in a polar solvent such as acetic acid or water, under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, where the precursor compound is treated with bromine in the presence of a catalyst to ensure high yield and purity. The reaction mixture is then purified through crystallization or chromatography techniques to obtain the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the hydroxyl group is converted to a carbonyl group.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Sodium azide or thiourea in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.
Major Products:
Oxidation: 6-Bromo-3-nitro-4-quinolinone.
Reduction: 6-Bromo-4-hydroxy-3-aminocarbostyril.
Substitution: 6-Amino-4-hydroxy-3-nitrocarbostyril.
科学研究应用
6-Bromo-4-hydroxy-3-nitroquinolin-2(1H)-one has been explored for various scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of materials with specific electronic or optical properties.
作用机制
The mechanism of action of 6-Bromo-4-hydroxy-3-nitroquinolin-2(1H)-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atom and hydroxyl group also contribute to the compound’s reactivity and binding affinity to target molecules .
相似化合物的比较
属性
分子式 |
C9H5BrN2O4 |
|---|---|
分子量 |
285.05 g/mol |
IUPAC 名称 |
6-bromo-4-hydroxy-3-nitro-1H-quinolin-2-one |
InChI |
InChI=1S/C9H5BrN2O4/c10-4-1-2-6-5(3-4)8(13)7(12(15)16)9(14)11-6/h1-3H,(H2,11,13,14) |
InChI 键 |
OQYIEPWWRAFUNH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C1Br)C(=C(C(=O)N2)[N+](=O)[O-])O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














